molecular formula C10H14ClN3 B13935400 2-Chloro-N,N'-diethyl-4-pyridinecarboximidamide CAS No. 87121-59-3

2-Chloro-N,N'-diethyl-4-pyridinecarboximidamide

Cat. No.: B13935400
CAS No.: 87121-59-3
M. Wt: 211.69 g/mol
InChI Key: PYWUHKPZQRJIMU-UHFFFAOYSA-N
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Description

2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide is a chemical compound with a molecular formula of C10H15ClN2 It is a derivative of pyridinecarboximidamide, where the pyridine ring is substituted with a chlorine atom at the 2-position and diethyl groups at the nitrogen atoms

Preparation Methods

The synthesis of 2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide typically involves the reaction of 2-chloropyridine-4-carboximidamide with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide can be compared with other similar compounds, such as:

    2-Chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine: This compound has a similar structure but differs in the position and nature of the substituents on the pyridine ring.

    2-Chloro-N,N-diethylnicotinamide: Another related compound with a different functional group attached to the pyridine ring.

The uniqueness of 2-Chloro-N,N’-diethyl-4-pyridinecarboximidamide lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

87121-59-3

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-N,N'-diethylpyridine-4-carboximidamide

InChI

InChI=1S/C10H14ClN3/c1-3-12-10(13-4-2)8-5-6-14-9(11)7-8/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

PYWUHKPZQRJIMU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC)C1=CC(=NC=C1)Cl

Origin of Product

United States

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